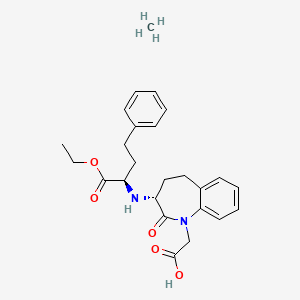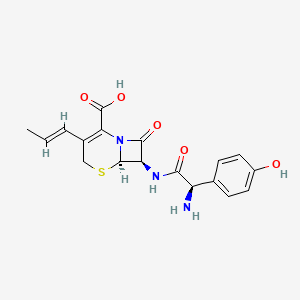![molecular formula C6H14Br2N2 B1142188 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-64-8](/img/structure/B1142188.png)
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine; Trioxochromium; Hydrochloride
Synthesis Analysis
The synthesis of pyridinium-n-carboxylate trioxochromate compounds involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, resulting in chromium (VI) compounds with distinct structures (Martín-Zarza et al., 1997).
Molecular Structure Analysis
X-ray diffraction studies have revealed that these compounds crystallize in the triclinic system with the chromium atom presenting a distorted tetrahedral coordination. The study also involved theoretical analyses to discuss geometries and spectroscopic data (Martín-Zarza et al., 1997).
Chemical Reactions and Properties
The reaction of pyridine with chromic anhydride under anhydrous conditions yields the known, air-sensitive, crystalline 2:1 Lewis acid-base complex. This complex has been analyzed for its structure and potential as an oxidant for alcohols (Cameron et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as lattice parameters and bond lengths, have been characterized through experimental and theoretical studies, providing insights into their stability and interactions (Martín-Zarza et al., 1997).
Chemical Properties Analysis
Chemical properties have been explored through reactions demonstrating the utility of the pyridine chromic anhydride complex in synthesis, highlighting its role in organic transformations (Ratcliffe, 2003).
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Synthesis Analysis
The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through various methods, including an epimerization-lactamization cascade reaction, offering a route to synthesize these derivatives efficiently (Benqiang et al., 2015).
Molecular Structure Analysis
Crystal structure analysis of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has revealed the molecular structure of the parent ring for the first time, providing valuable insights into its three-dimensional network and hydrogen bonding (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
Research on 3,6-diazabicyclo[3.2.0]heptanes has highlighted their potential as ligands for neuronal nicotinic acetylcholine receptors, with structure-activity relationship studies focusing on their binding affinity and agonist activity (Ji et al., 2007).
Physical Properties Analysis
Physical properties such as conformational stability and intermolecular interactions have been explored through X-ray diffraction and quantum-chemical calculations, offering a comprehensive understanding of these compounds' behaviors (Britvin & Rumyantsev, 2017).
Chemical Properties Analysis
The chemical properties and reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes have been studied, with methodologies developed for their synthesis from various precursors, illustrating the compounds' versatility in organic synthesis (Yakovlev et al., 2000).
I apologize for the oversight. Let's format the information correctly with subheadings for each section as requested.
Pyridine; Trioxochromium; Hydrochloride is a complex chemical compound with distinct properties and applications in various fields of chemistry. Research on this compound focuses on its synthesis, molecular structure, and both chemical and physical properties.
Synthesis Analysis of Pyridine; Trioxochromium; Hydrochloride
The synthesis involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, yielding chromium (VI) compounds with unique structures (Martín-Zarza et al., 1997).
Molecular Structure Analysis
X-ray diffraction studies reveal that these compounds crystallize in a triclinic system, showcasing the chromium atom in a distorted tetrahedral coordination. Theoretical analyses complement these findings, discussing geometries and spectroscopic data (Martín-Zarza et al., 1997).
Chemical Reactions and Properties
This section focuses on the compound's utility in synthesis, particularly as an oxidant for alcohols, highlighting its significance in organic transformations (Cameron et al., 2003).
Physical and Chemical Properties Analysis
These aspects cover the compound's stability, interactions, and lattice parameters as characterized through experimental and theoretical studies (Martín-Zarza et al., 1997).
This section introduces the compound, focusing on its synthesis, molecular structure, and its significance in the field of medicinal chemistry.
Synthesis Analysis
A variety of methods have been developed to synthesize these derivatives, including an efficient epimerization-lactamization cascade reaction, offering a new pathway to these compounds (Benqiang et al., 2015).
Molecular Structure Analysis
The molecular structure of the parent ring is characterized for the first time, revealing insights into its three-dimensional network and hydrogen bonding patterns (Britvin & Rumyantsev, 2017).
Aplicaciones Científicas De Investigación
Antibacterial Agents : A series of chiral 7-substituted naphthyridines containing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane showed potent in vitro and in vivo antibacterial activity against Gram-positive and Gram-negative bacteria, with a focus on reducing pseudoallergic reactions (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Synthetic Methodology : Research on the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives through an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters has been developed, highlighting the importance of electron-withdrawal N-protective groups and strong bases (Cui Benqiang et al., 2015).
Quinolone Antibacterial Agents : A series of novel quinolonecarboxylic acids and pyridobenzoxazinecarboxylic acids with various diazabicycloalkyl side chains, including (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, were evaluated for antibacterial activity against veterinary pathogenic bacteria. Danofloxacin, a compound from this series, showed promise for veterinary medicine (McGuirk et al., 1992).
Enantioselective Catalysis : C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized for application in enantioselective catalysis, using directed metalation strategy (Jordis, Kesselgruber, & Nerdinger, 2001).
Asymmetric Organocatalysis : (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives were used as organocatalysts in the enantioselective Biginelli reaction to synthesize dihydropyrimidin-2(1H)-ones (DHPMs), compounds with significant biological activity (González-Olvera et al., 2008).
Medicinal Chemistry : The compound finds extensive use in medicinal chemistry, particularly in the development of novel compounds with potential pharmaceutical applications, such as antibacterial agents, enantioselective catalysts, and organocatalysts in asymmetric synthesis (Beinat, Banister, McErlean, & Kassiou, 2013).
Propiedades
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-BNTLRKBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125224-64-8 |
Source


|
| Record name | (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α](/img/no-structure.png)
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)



![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

